Methyl 3-(furan-2-yl)prop-2-enoate
Description
Methyl 3-(furan-2-yl)prop-2-enoate (IUPAC name: methyl (2E)-3-(furan-2-yl)prop-2-enoate) is an α,β-unsaturated ester featuring a furan substituent. Its molecular formula is C₈H₈O₃, with a molecular weight of 152.15 g/mol. The compound is synthesized via condensation reactions, yielding a brownish oil with a reported 35% efficiency . Key spectral characteristics include IR absorption bands at 1714 cm⁻¹ (ester C=O stretch) and 1642 cm⁻¹ (conjugated C=C bond) . Furan derivatives like this are of interest in medicinal chemistry due to their bioactivity, such as antimicrobial and anti-inflammatory properties .
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
methyl 3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C8H8O3/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3 |
InChI Key |
PLNJUBIUGVATKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=CO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 3-(furan-2-yl)prop-2-enoate
- Molecular Formula : C₉H₁₀O₃
- Molecular Weight : 166.18 g/mol
- Key Differences: The ethyl ester has a longer alkyl chain, increasing hydrophobicity compared to the methyl derivative. No direct yield data is provided, but its synthesis follows analogous pathways .
- Applications : Ethyl esters are often used as intermediates in agrochemicals, leveraging the furan ring’s electron-rich nature for further functionalization .
Phenyl (2E)-but-2-enoate
- Molecular Formula : C₁₀H₁₀O₂
- Molecular Weight : 162.19 g/mol
- Key Differences :
Ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate (ECFP)
- Molecular Formula: C₁₁H₁₁NO₃
- Molecular Weight : 205.21 g/mol
- Key Differences: Incorporates a cyano (-CN) group, enhancing electrophilicity at the β-position. Thermodynamic studies reveal higher heat capacities and entropy compared to non-cyano derivatives, likely due to increased molecular rigidity .
Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate
- Molecular Formula: C₁₀H₉NO₄
- Molecular Weight : 207.19 g/mol
- Key Differences: The nitro (-NO₂) group is strongly electron-withdrawing, making this compound more reactive in nucleophilic attacks than the furan analog. Used in polymer chemistry due to its UV absorption properties .
Pyridine-Containing Derivative
- Example: 2-(pyridine-3-carbonylamino)ethyl (E)-3-(furan-2-yl)prop-2-enoate
- Molecular Formula : C₁₅H₁₄N₂O₄
- Molecular Weight : 294.29 g/mol
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Trends
- Electronic Effects: Furan’s electron-donating nature contrasts with nitro or cyano groups, influencing reactivity in Michael additions or Diels-Alder reactions .
- Thermodynamics: Cyano-substituted derivatives exhibit higher heat capacities, suggesting stronger intermolecular interactions .
- Biological Activity : Furan-containing esters show promise in drug discovery, while pyridine derivatives expand into coordination chemistry .
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